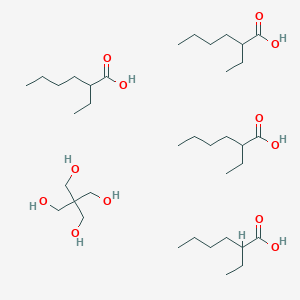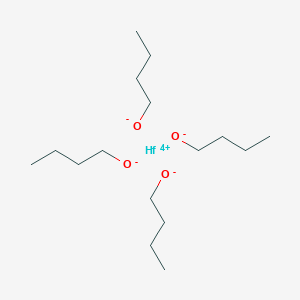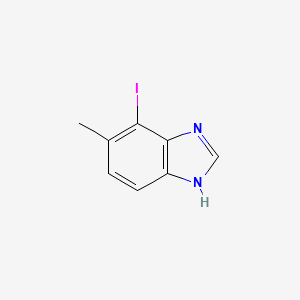
Bis(4-bromophenyl)(phenyl)phosphane
Descripción general
Descripción
Bis(4-bromophenyl)(phenyl)phosphane is a notable compound in the field of organophosphorus chemistry. It features a central phosphorus atom bonded to three phenyl groups, with two of these groups being 4-bromophenyl. The presence of bromine atoms on the phenyl rings enhances its reactivity and facilitates various applications in organic synthesis .
Métodos De Preparación
The synthesis of Bis(4-bromophenyl)(phenyl)phosphane typically involves the reaction of a suitable phenylphosphine precursor with bromobenzene . . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Análisis De Reacciones Químicas
Bis(4-bromophenyl)(phenyl)phosphane undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Common Reagents and Conditions: Typical reagents include bromobenzene and phenylphosphine precursors, with reaction conditions involving controlled temperatures and catalysts.
Major Products: The major products formed from these reactions include phosphine oxides and various substituted phosphines.
Aplicaciones Científicas De Investigación
Bis(4-bromophenyl)(phenyl)phosphane has a wide range of applications in scientific research:
Material Science: The compound is utilized in the preparation of advanced materials such as organic light-emitting diodes (OLEDs) and liquid crystals.
Biology and Medicine: While specific applications in biology and medicine are less common, its role in catalysis can indirectly contribute to the synthesis of biologically active compounds.
Mecanismo De Acción
The mechanism by which Bis(4-bromophenyl)(phenyl)phosphane exerts its effects is primarily based on its role as a ligand in catalytic processes. The electron-withdrawing bromine atoms in the phenyl rings improve the stability and efficiency of the palladium complex, enhancing the overall catalytic performance . This improvement is particularly valuable in the synthesis of complex organic molecules where high reactivity and selectivity are required .
Comparación Con Compuestos Similares
Bis(4-bromophenyl)(phenyl)phosphane can be compared with other similar compounds such as:
Bis(4-fluorophenyl)phenylphosphine oxide: This compound is used in hydroformylation reactions and the preparation of chlorine-tolerant polymers.
This compound oxide: Similar to this compound, this compound is used in coordination chemistry and material science.
Bis(4-aminophenoxy)phenyl phosphine oxide: Used in the synthesis of polyimide fibers with enhanced atomic oxygen resistance.
The uniqueness of this compound lies in its specific electronic properties conferred by the bromine substituents, which enhance its reactivity and utility in various catalytic and material science applications .
Propiedades
IUPAC Name |
bis(4-bromophenyl)-phenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Br2P/c19-14-6-10-17(11-7-14)21(16-4-2-1-3-5-16)18-12-8-15(20)9-13-18/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTRLZHQNYWEQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438760 | |
| Record name | bis(4-bromophenyl)phenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84591-80-0 | |
| Record name | bis(4-bromophenyl)phenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Racemic-(5R,6R)-Tert-Butyl 6-Hydroxy-1,4-Diazabicyclo[3.2.1]Octane-4-Carboxylate](/img/structure/B8232415.png)



![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylic acid](/img/structure/B8232449.png)

